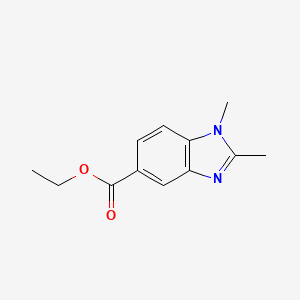
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxyphenylglycol sulfate potassium typically involves the sulfation of 4-hydroxy-3-methoxyphenylglycol. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of potassium sulfate, a related compound, involves the reaction of potassium chloride with sulfuric acid or other sulfates such as calcium sulfate. This process can be adapted for the production of 4-hydroxy-3-methoxyphenylglycol sulfate potassium by incorporating the appropriate organic precursors .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxyphenylglycol sulfate potassium undergoes several types of chemical reactions, including:
Hydrolysis: In acidic conditions, it releases potassium sulfate and free ethylene glycol.
Oxidation and Reduction: As a metabolite of norepinephrine, it can be involved in redox reactions within biological systems.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Potassium sulfate and ethylene glycol.
Oxidation: Various oxidized forms of the parent compound.
Reduction: Reduced forms of the parent compound.
Scientific Research Applications
4-Hydroxy-3-methoxyphenylglycol sulfate potassium is used extensively in scientific research due to its role as a norepinephrine metabolite. It is often used as a biomarker for adrenergic activity in studies related to stress, depression, and other neurological conditions . Additionally, it is used in pharmacological research to study the effects of drugs on norepinephrine metabolism .
Mechanism of Action
The primary mechanism of action of 4-hydroxy-3-methoxyphenylglycol sulfate potassium involves its role in the metabolism of norepinephrine. It is produced during the breakdown of norepinephrine and serves as an indicator of adrenergic activity. The compound interacts with various enzymes involved in norepinephrine metabolism, including monoamine oxidase and catechol-O-methyltransferase .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxyphenylglycol: A direct precursor in the synthesis of 4-hydroxy-3-methoxyphenylglycol sulfate potassium.
Homovanillic acid: Another metabolite of catecholamines, used as a biomarker for dopamine metabolism.
Vanillylmandelic acid: A metabolite of norepinephrine and epinephrine, used as a biomarker for catecholamine metabolism.
Uniqueness
4-Hydroxy-3-methoxyphenylglycol sulfate potassium is unique due to its specific role in norepinephrine metabolism. Unlike other metabolites, it provides a direct measure of adrenergic activity, making it a valuable tool in neurological and pharmacological research .
Properties
CAS No. |
71324-20-4 |
|---|---|
Molecular Formula |
C9H12KO7S |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14); |
InChI Key |
AZTRVVRRRUHWBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)O.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride](/img/structure/B3151422.png)











